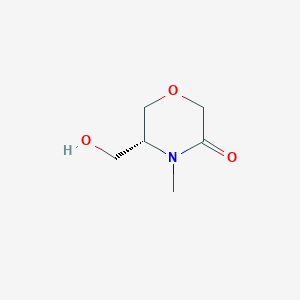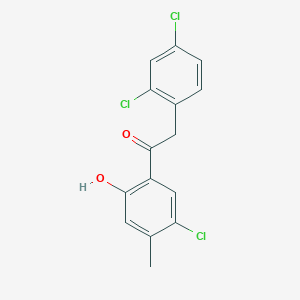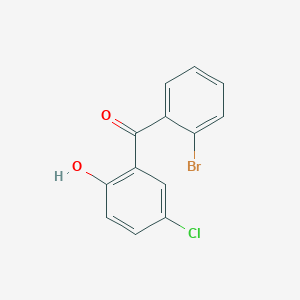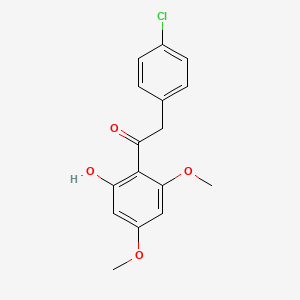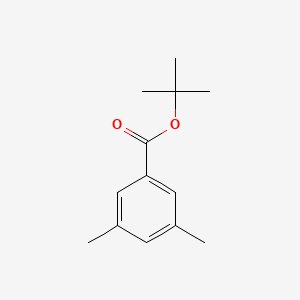![molecular formula C14H23N B6333141 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine CAS No. 1240566-70-4](/img/structure/B6333141.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine is a chemical compound . It is related to the structure of ibuprofen, where the (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid .
Synthesis Analysis
The synthesis of amines likeThis compound can involve several methods, including the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide . Molecular Structure Analysis
The molecular structure ofThis compound involves a phenyl ring attached to a propanoic acid group. The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid, and the methylpropyl group is across from the first carbon in the benzene ring .
Mecanismo De Acción
The exact mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in changes in their structure and function. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions. In addition, this compound is believed to interact with other molecules in the cell, such as lipids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins, which can have a variety of effects on the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to an increased risk of drug toxicity. In addition, this compound has been shown to modulate the activity of certain neurotransmitters, which can have an effect on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. In addition, it is a non-toxic compound, making it safe to use in laboratory experiments. However, this compound is not very soluble in water, making it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, making it difficult to predict the effects of the compound on the body.
Direcciones Futuras
There are a number of potential future directions for {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine research. One potential area of research is in the development of new synthetic methods for the production of this compound. In addition, further research could be done to better understand the mechanism of action of this compound and its effects on the body. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as the treatment of certain diseases or conditions.
Métodos De Síntesis
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine can be synthesized through a variety of methods. The most common synthesis route involves the reaction of propylamine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a compound known as 4-methylpropylphenylmethylpropylamine, which can then be further reacted with a variety of reagents, such as bromoethanesulfonic acid, to yield the desired this compound.
Aplicaciones Científicas De Investigación
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine has a wide range of applications in the scientific research field. It has been used as a model compound for studying the interactions between organic compounds and proteins. It has also been used to study the effects of different organic compounds on the structure and function of proteins. In addition, this compound has been used as a tool for studying the effects of different organic compounds on the structure and function of enzymes.
Propiedades
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWSJLYXIBLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
